2-Methoxy-4-(trifluoromethyl)phenol, also known by its systematic name, is an organic compound characterized by the presence of both methoxy and trifluoromethyl functional groups attached to a phenolic structure. This compound is notable for its unique chemical properties, which arise from the combination of these groups, making it valuable in various scientific applications.
This compound can be synthesized from commercially available starting materials such as 2-trifluoromethylphenol and 2-methoxyphenol. The synthesis typically involves coupling reactions under controlled conditions, often utilizing catalysts to enhance yield and purity.
2-Methoxy-4-(trifluoromethyl)phenol belongs to the class of trifluoromethyl-substituted phenols. It is categorized under organic compounds and is particularly relevant in medicinal chemistry and materials science due to its functional properties.
The synthesis of 2-Methoxy-4-(trifluoromethyl)phenol can be achieved through several methods:
The reaction conditions usually involve heating the reactants under reflux for several hours, followed by purification steps including crystallization or distillation to isolate the desired compound.
The molecular formula of 2-Methoxy-4-(trifluoromethyl)phenol is . The structure features:
The compound exhibits a specific arrangement that allows for unique interactions with biological targets, contributing to its potential applications in medicinal chemistry.
2-Methoxy-4-(trifluoromethyl)phenol participates in various chemical reactions, including:
The specific products formed depend on the reaction conditions and reagents used. For instance, oxidation may yield quinones, while reduction could lead to hydroquinones.
The mechanism of action for 2-Methoxy-4-(trifluoromethyl)phenol involves its interaction with various biological targets. The compound may inhibit specific enzymes or modulate receptor activities, leading to potential therapeutic effects. Research indicates that it may exhibit antimicrobial and anti-inflammatory properties, making it a subject of interest in pharmacological studies .
Relevant data indicates that the presence of trifluoromethyl significantly affects its reactivity and interaction with biological systems .
2-Methoxy-4-(trifluoromethyl)phenol has diverse applications across various fields:
Radiolabeling of 2-methoxy-4-(trifluoromethyl)phenol enables its application in positron emission tomography (PET) imaging. The phenolic group serves as an ideal site for introducing carbon-11 (¹¹C), a short-lived radioisotope. The process involves reacting the phenol precursor with [¹¹C]methyl iodide (¹¹CH₃I) under alkaline conditions. In the synthesis of the NK1 receptor antagonist [¹¹C]GR205171, the phenol precursor (2-hydroxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzyl-2-phenylpiperidin-3-amine) was dissolved in N,N-dimethylformamide. Tetrabutylammonium hydroxide was added as a phase-transfer catalyst, followed by [¹¹C]methyl iodide. The mixture was heated at 80°C for 5 minutes, achieving a radiochemical yield of 45% (decay-corrected) relative to [¹¹C]methyl iodide. The radiochemical purity exceeded 98%, with a specific activity of 20–120 GBq/μmol [2].
Critical parameters for optimization include:
Table 1: Optimization Parameters for Radiolabeling via O-Methylation
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Base | Tetrabutylammonium hydroxide | ↑ Yield (35% → 45%) |
Solvent | N,N-Dimethylformamide | ↑ Reaction rate; ↑ Purity (95% → 98%) |
Temperature | 80°C | Balanced reaction speed vs. isotope decay |
Reaction Time | 5 minutes | Prevents byproduct formation |
This strategy has been extended to mGluR2 PET ligands (e.g., benzimidazole derivatives), where analogous O-[¹¹C]methylation achieved 20 ± 2% radiochemical yield and >98% purity [9].
Catalytic transfer hydrodeoxygenation (CTH) offers a sustainable route to 2-methoxy-4-(trifluoromethyl)phenol by leveraging biomass-derived precursors like vanillin. This method replaces high-pressure hydrogen with organic hydrogen donors, enhancing safety and selectivity. Nickel nanoparticles (10 wt%) supported on montmorillonite clay (Ni/MMT) catalyze the CTH of vanillin to 2-methoxy-4-methylphenol—a structural analog—using isopropanol as both solvent and hydrogen donor. At 200°C, this system achieves >99% vanillin conversion and 95.2% selectivity toward the target phenol [10].
Key mechanistic insights:
Table 2: Catalyst and Solvent Screening in Hydrodeoxygenation
Catalyst | Solvent | Temperature | Conversion | Selectivity |
---|---|---|---|---|
Ni/MMT | Isopropanol | 200°C | >99% | 95.2% |
Ni/Al₂O₃ | Isopropanol | 200°C | 92% | 85% |
Ni/MMT | Methanol | 200°C | 88% | 78% |
For trifluoromethyl-substituted analogs, this approach can be adapted using 4-(trifluoromethyl)vanillin as a substrate. The electron-withdrawing trifluoromethyl group may necessitate milder temperatures (150–180°C) to preserve the C–F bonds [6].
2-Methoxy-4-(trifluoromethyl)phenol serves as a key building block for bioactive molecules through Mitsunobu alkylation and reductive amination. In mGluR2-positive allosteric modulators (PAMs), the phenol is first functionalized via Mitsunobu reaction to introduce spacers for secondary derivatization. For example, compound 13 (a potent mGluR2 PAM) was synthesized by reacting 2-methoxy-4-(trifluoromethyl)phenol with N-Boc-protected hydroxybenzimidazole under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate). This yielded an ether intermediate, which was deprotected and subjected to reductive amination with 2-phenylpiperidin-3-amine using sodium cyanoborohydride [9].
Critical optimization factors:
The synthetic sequence is illustrated below:
Molecular docking confirmed that the 2-methoxy-4-(trifluoromethyl)phenoxy moiety in compound 13 occupies a hydrophobic pocket in the mGluR2 transmembrane domain, forming π-stacking with His723 and hydrogen bonding with Arg788 [9].
Crystallization significantly impacts the purity and yield of 2-methoxy-4-(trifluoromethyl)phenol. Solvent polarity governs nucleation kinetics, crystal morphology, and polymorphic outcomes. For the structurally similar Schiff base 2-methoxy-4-(phenyliminomethyl)phenol, ethanol yields orthorhombic crystals (space group C222₁) with 75% recovery. In contrast, dimethylformamide produces solvated crystals with lower thermal stability [5].
Solvent selection guidelines:
Table 3: Solvent Impact on Crystallization Efficiency
Solvent System | Crystal Morphology | Recovery Yield | Purity |
---|---|---|---|
Ethanol | Orthorhombic needles | 75% | 99% |
Acetone | Microcrystalline | 60% | 95% |
Ethanol/Water (3:1) | Aggregates | 50% | 90% |
Process enhancements:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1